3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
Descripción
This compound features a propanamide backbone substituted with two distinct moieties:
- 3-bromo-4-methoxyphenyl group: A brominated and methoxylated aromatic ring, which may enhance electrophilic reactivity and influence binding interactions through steric and electronic effects.
- 2-methylpyrazolo[1,5-a]pyrimidin-6-ylpropyl group: A heterocyclic pyrazolopyrimidine core linked via a propyl chain. Pyrazolopyrimidine derivatives are known for their role in modulating kinases and other enzymatic targets .
The molecular weight is approximately 482.1 g/mol (calculated from its formula: C23H24BrN5O2), positioning it within the mid-range of small-molecule drug candidates.
Propiedades
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O2/c1-14-10-19-23-12-16(13-25(19)24-14)4-3-9-22-20(26)8-6-15-5-7-18(27-2)17(21)11-15/h5,7,10-13H,3-4,6,8-9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMIAQFQIPWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxyaniline and 2-methylpyrazolo[1,5-a]pyrimidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromo-4-methoxyaniline with a suitable acylating agent to introduce the propanamide group.
Coupling Reaction: The intermediate is then coupled with 2-methylpyrazolo[1,5-a]pyrimidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated chromatography systems for efficient purification of the final product.
Análisis De Reacciones Químicas
2.1. Suzuki-Miyaura Coupling of the Bromo Substituent
The 3-bromo-4-methoxyphenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.
| Reaction Conditions | Product Example | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C | 3-(4-methoxyphenyl)-substituted analog | 72–85% |
This reaction is critical for diversifying the aromatic moiety in drug discovery contexts .
2.2. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient brominated phenyl ring reacts with nucleophiles (e.g., amines, alkoxides) under basic conditions.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 100°C | 3-piperidinyl-4-methoxyphenyl analog | Regioselectivity at para-bromo position |
This pathway is less favored compared to coupling reactions due to steric hindrance from the methoxy group .
2.3. Amide Hydrolysis and Functionalization
The propanamide group can be hydrolyzed to a carboxylic acid or modified via reductive alkylation or Schiff base formation .
2.4. Pyrazolo[1,5-a]pyrimidine Core Modifications
The 2-methylpyrazolo[1,5-a]pyrimidine ring participates in:
- Electrophilic substitution at C3/C5 positions.
- Coordination chemistry with transition metals (e.g., Fe²⁺, Ru³⁺) via N-atom donors .
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5-nitro derivative (unstable under basic conditions) |
| Metal coordination | Fe(BF₄)₂·6H₂O, acetone | Octahedral Fe(II) complex with N6 coordination |
Synthetic Routes
The compound is synthesized via sequential amide coupling and heterocycle assembly :
- Step 1 : Condensation of 3-(3-bromo-4-methoxyphenyl)propanoic acid with 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine using EDC/HOBt .
- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Stability and Reactivity Insights
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit key enzymes involved in tumor growth. The compound's structure suggests it may act as an inhibitor of certain kinases or other enzymes critical to cancer cell proliferation.
- Case Study : A related study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives showed promising results against various cancer cell lines, indicating a potential for developing new anticancer agents based on this scaffold .
Antiviral Activity
The antiviral properties of compounds similar to 3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide have also been explored. The compound's structural characteristics may allow it to interfere with viral replication processes.
- Case Study : Research has shown that certain pyrazole derivatives exhibit activity against the H5N1 influenza virus, suggesting that modifications to the pyrazolo framework could enhance antiviral efficacy .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The methodology often includes:
- Cyclocondensation reactions : These are crucial for forming the pyrazolo[1,5-a]pyrimidine core.
- Substitution reactions : Introducing bromo and methoxy groups onto the phenyl ring can be achieved through electrophilic aromatic substitution techniques.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparación Con Compuestos Similares
a) DMH3 (N,N-dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine)
- Core Structure: Shares the pyrazolo[1,5-a]pyrimidine moiety but replaces the bromo-methoxyphenyl group with a quinoline-substituted phenyl ring.
b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine, a positional isomer of the target compound’s pyrazolo[1,5-a]pyrimidine.
- Key Differences :
Propanamide Derivatives with Varied Substituents
a) N-[3-(4-methylpiperidin-1-yl)propyl]-3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanamide
- Core Structure : Oxazolo[5,4-d]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
- Piperidine-propyl linkage may enhance interactions with cationic binding pockets compared to the target compound’s pyrazolopyrimidine-propyl chain .
b) 2-chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP)
- Core Structure : Simplified propanamide with a chloro substituent and triethoxysilyl group.
- Triethoxysilyl enables surface immobilization, a feature absent in the target compound .
Implications for Research
- The bromo-methoxyphenyl group may offer unique steric hindrance for selective target engagement.
- Pyrazolo[1,5-a]pyrimidine’s planar structure could facilitate intercalation or π-stacking in enzymatic pockets, differing from oxazole or quinoline-based analogues.
- Further studies should explore the target compound’s stability and activity in kinase inhibition assays, leveraging methodologies from DMH3 research .
Actividad Biológica
The compound 3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic derivative that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as an inhibitor for specific biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A bromo group at the 3-position of the phenyl ring.
- A methoxy substituent at the 4-position of the same ring.
- An N-propyl chain linked to a 2-methylpyrazolo[1,5-a]pyrimidine moiety.
This unique combination of functional groups contributes to its biological activity and specificity towards certain targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and methoxyphenyl group enhance its binding affinity to various biological macromolecules, potentially leading to inhibition or modulation of critical pathways involved in disease processes, particularly cancer.
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit tumor growth in various cancer models. For instance, compounds with similar structures have been reported to display significant antiproliferative effects against human cancer cell lines, including breast and lung cancers .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation . Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapy.
- Neuropharmacological Effects : Some studies suggest that pyrazolo[1,5-a]pyrimidines may also exhibit psychopharmacological properties, potentially influencing neurotransmitter systems .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of a related pyrazolo[1,5-a]pyrimidine demonstrated significant tumor growth inhibition in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Targeting
Another investigation focused on the inhibition of DHFR by structurally similar compounds revealed IC50 values in the low micromolar range, indicating potent activity. This suggests that the compound could be optimized for enhanced selectivity and efficacy against cancer cells .
Comparative Analysis
The following table summarizes key findings related to the biological activity of similar compounds:
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling the pyrazolo[1,5-a]pyrimidine core to a brominated aromatic moiety. Key steps include:
- Amide Bond Formation: Reacting 3-bromo-4-methoxyphenylpropanoic acid derivatives with an amine-functionalized pyrazolo[1,5-a]pyrimidine precursor using coupling agents like EDCI or HOBt in anhydrous DCM .
- Purification: Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts. Yield optimization often requires adjusting solvent polarity and temperature .
- Reagent Selection: Bases like triethylamine or DIPEA are used to neutralize HCl generated during acyl chloride reactions, improving reaction efficiency .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., distinguishing methoxy vs. bromophenyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns consistent with bromine .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>95% is typical for biological assays) .
Basic: Which in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to test inhibition of kinases or other enzymes, given the pyrazolo[1,5-a]pyrimidine scaffold's affinity for ATP-binding pockets .
- Cell Viability Assays: Screen against cancer cell lines (e.g., MTT or CellTiter-Glo) with IC₅₀ determination. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or nuclear receptors .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound solubility (use DMSO stocks <0.1% v/v) .
- Target Engagement Validation: Employ biophysical methods like SPR or ITC to directly measure binding kinetics to the proposed target .
- Metabolite Profiling: Use LC-MS to rule out off-target effects from degradation products or active metabolites .
Advanced: How to design structure-activity relationship (SAR) studies for lead optimization?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions on the pyrazolo[1,5-a]pyrimidine (e.g., 2-methyl vs. 2-ethyl) and bromophenyl (e.g., methoxy vs. ethoxy) groups .
- Bioisosteric Replacement: Replace the bromine atom with chlorine or iodine to assess halogen bonding effects on potency .
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to prioritize substituents that enhance hydrophobic interactions or hydrogen bonding .
Advanced: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma Stability: Assess metabolic lability by incubating with human plasma (37°C, 1–4 hours) and quantifying parent compound remaining via LC-MS/MS .
- Light/Temperature Sensitivity: Store aliquots at -20°C (dark) vs. room temperature and compare stability over weeks using NMR .
Advanced: What computational approaches predict target interactions and toxicity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model binding to kinase domains (e.g., EGFR or BRAF) using AMBER or GROMACS to assess conformational stability .
- ADMET Prediction: Tools like SwissADME or ProTox-II forecast pharmacokinetic properties (e.g., CYP450 inhibition) and hepatotoxicity .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
